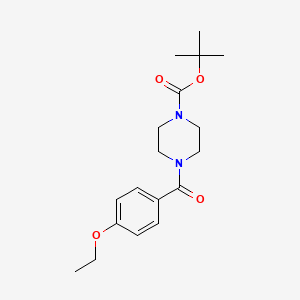

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, an ethoxybenzoyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethoxybenzoyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to form alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted piperazine derivatives

Aplicaciones Científicas De Investigación

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The piperazine ring can mimic the structure of neurotransmitters, potentially affecting receptor binding and signal transduction pathways. The ethoxybenzoyl group may also contribute to its biological activity by interacting with specific enzymes or proteins.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate is unique due to the presence of the ethoxybenzoyl group, which imparts distinct chemical and biological properties. In comparison, similar compounds with different substituents on the piperazine ring may exhibit varied reactivity and biological activities .

Actividad Biológica

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in antibacterial and anticorrosive applications. This article explores the compound's biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H26N2O3 and features a piperazine ring substituted with a tert-butyl group and an ethoxybenzoyl moiety. Its structure is crucial for its biological activity, influencing interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds derived from piperazine. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations (0.78-3.125 μg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .

| Compound | Target Bacteria | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | MRSA, VREfm | 0.78 - 3.125 | Strong |

| Vancomycin | MRSA | 1 - 4 | Standard |

| Linezolid | VREfm | 2 - 8 | Standard |

The studies indicate that compounds with similar structural features may exhibit potent bactericidal properties against both susceptible and resistant strains of bacteria.

Anticorrosive Properties

In addition to its antibacterial activity, this compound has been investigated for its anticorrosive properties. A study focused on the electrochemical behavior of related compounds in corrosive media demonstrated significant inhibition efficiency—up to 91.5% at 25 ppm concentration in hydrochloric acid solutions . This property suggests potential applications in materials science, particularly in protecting metals from corrosion.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the piperazine ring plays a critical role in binding to bacterial targets or metal surfaces, facilitating its antibacterial or anticorrosive actions.

Case Study 1: Antibacterial Efficacy

A recent laboratory study evaluated the efficacy of a series of piperazine derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against MRSA and other Gram-positive bacteria, reinforcing the potential application of these compounds in combating antibiotic resistance.

Case Study 2: Corrosion Inhibition

In another investigation, the compound was tested as a corrosion inhibitor for carbon steel in acidic environments. The study employed electrochemical techniques to assess the performance of the compound under varying concentrations and temperatures, concluding that higher concentrations led to improved inhibition efficiency due to stronger adsorption on the metal surface.

Propiedades

IUPAC Name |

tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-5-23-15-8-6-14(7-9-15)16(21)19-10-12-20(13-11-19)17(22)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOUTKMUZPFILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.